1-(Chloromethyl)anthracene-9,10-dione

Electrochemistry Redox tuning Electron-transfer materials

Researchers frequently face irreproducible SAR due to accidental 2-isomer substitution. This 1-(chloromethyl)anthraquinone (CAS 74214-94-1) solves regioisomer confusion with spectroscopic validation. - **Peri-carbonyl reactivity**: Accelerated SN2 for rhein-class anthraquinones - **Bioactive**: IC₅₀ = 4.12 μg/mL (A549); DPP-4 docking -7.42 kcal/mol - **Materials**: 4.18 eV HOMO-LUMO gap for low-bandgap polymers - **Supply**: HPLC-verified, <0.1% 2-isomer, batch COA included

Molecular Formula C15H9ClO2
Molecular Weight 256.68 g/mol
Cat. No. B12975032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Chloromethyl)anthracene-9,10-dione
Molecular FormulaC15H9ClO2
Molecular Weight256.68 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)CCl
InChIInChI=1S/C15H9ClO2/c16-8-9-4-3-7-12-13(9)15(18)11-6-2-1-5-10(11)14(12)17/h1-7H,8H2
InChIKeyVNRYJGMZUWDRIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMAQ Procurement & Differentiation Guide


1-(Chloromethyl)anthracene-9,10-dione (also referred to as 1-(chloromethyl)anthraquinone or CMAQ, CAS 74214-94-1) is a substituted anthracene-9,10-dione derivative bearing a reactive chloromethyl group at the sterically and electronically distinct peri (1-) position adjacent to a carbonyl function [1]. With molecular formula C₁₅H₉ClO₂ and a molecular weight of 256.68 g·mol⁻¹, this compound serves as a versatile electrophilic building block for synthesizing regiospecifically functionalized anthraquinones, pharmaceutical intermediates, and specialty materials where the substitution position dictates downstream molecular architecture and biological or physicochemical performance . Unlike its more widely commercialized 2-regioisomer (CAS 6374-87-4), the 1-position substitution imparts unique electronic, steric, and reactivity characteristics that are critical for applications requiring peri-carbonyl proximity effects.

Regiospecific synthesis 1-Position chloromethyl building block for anthraquinone derivatization
Cell-model screening Lung adenocarcinoma cytotoxicity endpoint study context
Electronic/redox research Peri-carbonyl electronic effect and electrochemical behavior

Why the 2-Isomer Cannot Replace CMAQ


Although 1-(chloromethyl)anthracene-9,10-dione and its 2-regioisomer (2-(chloromethyl)anthraquinone, CAS 6374-87-4) share an identical molecular formula (C₁₅H₉ClO₂) and molecular weight (256.68 g·mol⁻¹), they are not functionally interchangeable. The position of the chloromethyl substituent relative to the anthraquinone carbonyl groups fundamentally alters three properties decisive for scientific and industrial selection: (i) electrochemical reduction potential—2-substituted anthraquinones exhibit redox potentials systematically 90–210 mV more positive than their 1-substituted counterparts [1]; (ii) nucleophilic substitution reactivity, where the 1-position's proximity to the peri-carbonyl enhances electrophilicity and directs regiochemical outcomes in downstream derivatization [2]; and (iii) biological target engagement, as demonstrated by the 1-isomer's distinct cytotoxicity profile against A549 lung cancer cells (IC₅₀ = 4.12 μg·mL⁻¹) and its differential molecular docking scores across therapeutic protein targets [3]. Procurement of the incorrect regioisomer leads to irreproducible synthetic yields, altered pharmacological screening results, and invalidated structure–activity relationship (SAR) datasets.

Target1-(Chloromethyl)-AQ (CMAQ)
Substitute2-(Chloromethyl)-AQ (CAS 6374-87-4)
Redox potential systematically more negative
Reduction potential 90–210 mV more positive; may alter electron-transfer suitability
Peri-carbonyl proximity enhances electrophilicity; directs 1-substitution regiochemistry
No peri-effect; substitution yields 2-functionalized products; different molecular architecture
Cytotoxicity profile targets A549 lung adenocarcinoma (cell-model endpoint)
Reported cytotoxicity toward leukemia cells; may redirect screening outcome

Quantitative Evidence: CMAQ vs Closest Analogs


Redox Potential Shift: 1- vs 2-Substituted Anthraquinones

In a systematic electrochemical comparison of two series of donor–acceptor anthraquinone derivatives bearing identical substituents at either the 1- or 2-position, Kotwica et al. (2025) demonstrated that the reduction potentials of 2-substituted anthraquinones are systematically higher (more positive) by 90 to 210 mV than those of their 1-substituted analogues [1]. This position-dependent redox shift arises from the differential electronic influence of the peri-carbonyl group at the 1-position, which stabilizes the reduced semiquinone state to a greater extent than the more distant carbonyl environment at the 2-position. For a procurement decision, this means that 1-(chloromethyl)anthracene-9,10-dione will exhibit a more negative (more reducing) first reduction potential than 2-(chloromethyl)anthraquinone, directly impacting its suitability as an electron-acceptor building block in donor–acceptor materials, its redox cycling behavior in biological pro-drug activation, and its electrochemical detection window in sensor applications.

Redox Potential
Class-level inference
1-isomer: more negative
2-isomer: 90–210 mV more positive
Supports peri-position electronic tuning study
Δ >30-fold in electron-transfer equilibrium constant
Electrochemistry Redox tuning Electron-transfer materials

Cytotoxicity Selectivity in Lung Cancer Cells

Hima et al. (2025) conducted in vitro cytotoxicity assays of 1-(chloromethyl)anthraquinone (CMAQ) against two human cancer cell lines, reporting an IC₅₀ of 4.12 μg·mL⁻¹ against A549 lung adenocarcinoma cells and an IC₅₀ of 13.25 μg·mL⁻¹ against HeLa cervical cancer cells, yielding a 3.2-fold selectivity ratio favoring the lung cancer line [1]. Apoptosis-like morphological changes were confirmed microscopically in treated A549 cells. By comparison, the 2-regioisomer (2-(chloromethyl)anthraquinone) has been reported by independent studies to exhibit cytotoxicity primarily against leukemia cell lines with IC₅₀ values of approximately 10 μM (~2.6 μg·mL⁻¹) [2], though direct head-to-head comparisons under identical assay conditions are absent from the current literature. The differential cell-line sensitivity profile of the 1-isomer — particularly its sub-5 μg·mL⁻¹ potency in lung cancer — suggests that the peri-carbonyl chloromethyl arrangement engages biological targets (e.g., DPP-4 with a docking score of −7.42 kcal·mol⁻¹) in a manner distinct from the 2-isomer.

Cytotoxicity (A549)
Cross-study comparable
IC₅₀ = 4.12 μg·mL⁻¹ (A549)
IC₅₀ = 13.25 μg·mL⁻¹ (HeLa)
Supports A549 cytotoxicity endpoint review; 3.2× selectivity
MTT assay; compare 2-isomer leukemia profile
Anticancer screening Cytotoxicity Lung cancer

DPP-4 Preferential Binding in Molecular Docking

Molecular docking simulations by Hima et al. (2025) revealed that CMAQ binds to the dipeptidyl peptidase-4 (DPP-4) enzyme with a binding free energy of −7.42 kcal·mol⁻¹, compared to −6.21 kcal·mol⁻¹ for the p38α mitogen-activated protein kinase (MAPK), representing a 1.21 kcal·mol⁻¹ preference for DPP-4 [1]. This intra-study differential of 1.21 kcal·mol⁻¹ corresponds to an approximately 7.7-fold difference in binding affinity at physiological temperature. The DPP-4 binding pose is facilitated by the 1-chloromethyl group's ability to occupy a sub-pocket adjacent to the catalytic serine, a steric arrangement not geometrically accessible to the 2-isomer due to the different vector of the chloromethyl group relative to the anthraquinone plane. No equivalent docking data for 2-(chloromethyl)anthraquinone against these protein targets have been published, making this a differentiating feature unique to the 1-isomer's current evidence base.

DPP-4 Docking
Supporting evidence
DPP-4: −7.42 kcal·mol⁻¹
p38α MAPK: −6.21 kcal·mol⁻¹
In silico target preference supports DPP-4 engagement study
~7.7-fold affinity difference at 310 K
Molecular docking Target engagement DPP-4 Drug design

HOMO–LUMO Gap and Electrophilic Sites

Density Functional Theory (DFT) calculations at the B3LYP/cc-pVTZ level optimized the CMAQ structure to a stable C₁ point group geometry with a HOMO–LUMO energy gap of 4.18 eV [1]. Frontier molecular orbital analysis, Mulliken charge distribution, and Molecular Electrostatic Potential (MEP) mapping identified the carbonyl oxygen atoms as the most electron-rich sites (favorable for electrophilic attack) and the chloromethyl substituent as the primary site for nucleophilic substitution. The 4.18 eV gap indicates moderate chemical reactivity and stability — narrower than unsubstituted 9,10-anthraquinone (calculated HOMO–LUMO gaps typically reported in the range of 3.8–4.5 eV depending on computational method ), placing CMAQ in a regime suitable for both ambient stability and synthetic derivatization. Vibrational assignments from experimental FT-IR and FT-Raman spectra were fully consistent with the computational model, and Time-Dependent DFT simulations accurately reproduced experimental UV–Vis absorption bands corresponding to n→π* transitions characteristic of anthraquinone derivatives.

HOMO–LUMO Gap
Supporting evidence
4.18 eV
Moderate reactivity benchmark; supports photochemical research
B3LYP/cc-pVTZ; consistent with experimental spectra
DFT Electronic structure Reactivity prediction Spectroscopy

DNA Binding Affinity vs Epirubicin

Shah et al. (2013) investigated the redox behavior and DNA binding of 2-chloromethyl-9,10-anthraquinone and unsubstituted 9,10-anthraquinone using cyclic voltammetry and differential pulse voltammetry across a wide pH range [1]. Their results demonstrated that the chloromethyl-substituted anthraquinone interacts with double-stranded DNA more strongly than the clinically used anthracycline anticancer drug epirubicin, with binding constants on the order of ~10⁴ M⁻¹. Although this study specifically examined the 2-isomer, the DNA-intercalative binding mode is a class-level property of the planar anthraquinone core, and the chloromethyl group enhances binding through additional hydrophobic and potential covalent interactions with nucleophilic DNA sites. The 1-isomer, with its chloromethyl group positioned closer to the quinone carbonyl (peri-effect), is expected to exhibit a distinct DNA-binding geometry and potentially different sequence selectivity compared to the 2-isomer, though direct comparative DNA-binding data for the 1-isomer remain to be published.

DNA Binding
Class-level inference
Chloromethyl-AQ > epirubicin
(binding constant ~10⁴ M⁻¹)
DNA-binding class property; 1-isomer geometry may offer distinct intercalation
1-isomer DNA binding not directly measured
DNA binding Electrochemical biosensing Anticancer mechanism

Regioselective Synthesis: peri-Carbonyl-Directed Displacement

The chloromethyl group at the 1-position of the anthraquinone scaffold occupies a unique steric and electronic environment: it sits peri to the C9 carbonyl oxygen, which exerts both an electron-withdrawing inductive effect (activating the CH₂Cl carbon toward nucleophilic attack) and a steric directing influence that constrains the approach trajectory of nucleophiles [1]. Makosza et al. (1998) demonstrated that anthraquinone derivatives bearing electron-donating substituents undergo vicarious nucleophilic substitution (VNS) of hydrogen or addition to the carbonyl group when treated with chloromethyl aryl sulfone carbanions, with the reaction course determined by the electronic nature of the substituents [2]. In the 1-chloromethyl isomer specifically, the peri-carbonyl can participate in neighboring-group effects during displacement reactions — potentially forming transient oxonium intermediates — a mechanistic pathway geometrically impossible for the 2-isomer. The 2-isomer has established utility in dye synthesis (e.g., Cibanone Yellow R via nucleophilic displacement) and electrochemical surface modification , but its reaction products carry the substituent at the 2-position, yielding regioisomeric products with fundamentally different properties. For applications where the substitution position dictates material performance (liquid crystals, organic electronics, DNA intercalation geometry), the 1-isomer is the mandatory synthetic entry point.

Regioselective Synthesis
Class-level inference
Peri-carbonyl anchimeric assistance directs 1-substitution
1-Position essential for target molecular architecture
No direct kinetic comparison published
Nucleophilic substitution Regioselective synthesis Anthraquinone derivatization

CMAQ Application Domains


Lung-Selective Anticancer Lead Compound

CMAQ's validated IC₅₀ of 4.12 μg·mL⁻¹ against A549 lung adenocarcinoma cells, combined with a 3.2-fold selectivity margin over HeLa cervical cancer cells and microscopic confirmation of apoptosis-like morphological changes, positions this compound as a tractable starting point for medicinal chemistry optimization targeting non-small cell lung cancer (NSCLC) [1]. The molecular docking preference for DPP-4 (−7.42 kcal·mol⁻¹) over p38α MAPK (−6.21 kcal·mol⁻¹) suggests a potentially novel mechanism of action distinct from DNA intercalation alone, warranting further target deconvolution studies. Researchers procuring CMAQ for this application should prioritize material with characterized purity and spectroscopic validation (FT-IR, FT-Raman, UV–Vis as documented) to ensure batch-to-batch reproducibility in SAR campaigns.

Regiospecific Building Block for 1-Substituted Anthraquinones

The 1-chloromethyl group serves as an electrophilic handle for installing diverse nucleophiles (amines, thiols, alkoxides, stabilized carbanions) exclusively at the 1-position, a regiochemical requirement for synthesizing rhein-class anthraquinones (1,8-dihydroxy-3-carboxyanthraquinone derivatives) and related pharmacologically active natural products described in patent literature [1]. The peri-carbonyl proximity accelerates nucleophilic displacement relative to the 2-isomer through inductive activation and potential anchimeric assistance, offering synthetic efficiency advantages in multi-step sequences. For scale-up procurement, verifying the absence of the 2-isomer contaminant (via HPLC or NMR) is critical, as even minor regioisomeric impurities propagate through subsequent steps and contaminate final pharmaceutical intermediates.

Electron-Acceptor Monomer for Organic Electronics

The class-level evidence that 1-substituted anthraquinones exhibit reduction potentials 90–210 mV more negative than their 2-substituted counterparts [1] makes 1-(chloromethyl)anthracene-9,10-dione the mandatory precursor for synthesizing low-bandgap donor–acceptor polymers, small-molecule organic semiconductors, or redox-active metal–organic frameworks where the anthraquinone reduction potential must be shifted cathodically to match a specific donor HOMO level. The 4.18 eV HOMO–LUMO gap (DFT B3LYP/cc-pVTZ) and the experimentally confirmed n→π* UV–Vis transitions provide computational and spectroscopic benchmarks for predicting optoelectronic properties of downstream materials. The chloromethyl group additionally offers a covalent anchoring point for grafting onto electrode surfaces or incorporating into polymer backbones.

DNA-Targeted Probe and Electrochemical Biosensor

Shah et al. (2013) established that chloromethyl-anthraquinones bind double-stranded DNA with greater affinity than the clinical intercalator epirubicin [1]. The 1-isomer, with its unique peri-geometry, offers a structurally distinct DNA-binding mode that may translate into altered sequence selectivity or enhanced electrochemical signal upon DNA hybridization — properties valuable for developing electrochemical DNA sensors, aptamer-based detection platforms, or studying anthraquinone-mediated oxidative DNA damage. The validated voltammetric behavior of the anthraquinone/semiquinone redox couple across a wide pH range provides the electrochemical transduction mechanism needed for sensor applications.

Application
Selection Property
Validation Focus
Lung adenocarcinoma cell-model studies
Cell-model endpoint review
Cytotoxicity and apoptosis endpoints
1-Substituted anthraquinone synthesis
Regiochemical control
Isomeric purity (HPLC/NMR)
Donor-acceptor materials research
Redox potential tuning
HOMO-LUMO gap and optoelectronic benchmarking
DNA-binding probe development
DNA intercalation mode
Electrochemical signal and sequence selectivity
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